molecular formula C10H12N4 B13270840 N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine

Cat. No.: B13270840
M. Wt: 188.23 g/mol
InChI Key: POFXHXYLKWUVFI-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine is a chemical compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the use of a multi-step reaction starting from commercially available precursors. For example, the imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine source under acidic conditions . The resulting imidazole derivative can then be reacted with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine: Unique due to the presence of both imidazole and pyridine rings.

    N-(1H-imidazol-2-ylmethyl)-pyridin-3-amine: Lacks the methyl group on the pyridine ring.

    N-(1H-imidazol-2-ylmethyl)-5-chloropyridin-3-amine: Contains a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methyl group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

POFXHXYLKWUVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)NCC2=NC=CN2

Origin of Product

United States

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